molecular formula C25H42BN3O6 B1676567 MG-262 CAS No. 179324-22-2

MG-262

Cat. No.: B1676567
CAS No.: 179324-22-2
M. Wt: 491.4 g/mol
InChI Key: MWKOOGAFELWOCD-FKBYEOEOSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-Leu-Leu-B(OH)2 involves the coupling of a peptide sequence with a boronic acid moiety. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain.

Industrial Production Methods

While specific industrial production methods for Z-Leu-Leu-Leu-B(OH)2 are not widely documented, the general approach would involve large-scale SPPS followed by purification and characterization to ensure the compound’s purity and activity .

Chemical Reactions Analysis

Types of Reactions

Z-Leu-Leu-Leu-B(OH)2 primarily undergoes reactions related to its proteasome inhibitory activity. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

The compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but insoluble in water. It is stable when stored at -20°C and should be dissolved immediately before use to maintain its activity .

Major Products Formed

The major product formed from the reaction of Z-Leu-Leu-Leu-B(OH)2 with the proteasome is a complex that inhibits the proteasome’s chymotryptic activity. This inhibition leads to various downstream effects, including cell growth arrest and induction of cell death .

Scientific Research Applications

Z-Leu-Leu-Leu-B(OH)2 has several important applications in scientific research:

    Chemistry: Used as a tool to study proteasome function and inhibition.

    Biology: Employed in experiments to understand the role of the proteasome in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where proteasome activity is dysregulated, such as cancer.

    Industry: Utilized in the development of new proteasome inhibitors and related compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Leu-Leu-Leu-B(OH)2 is unique due to its high potency and selectivity for the proteasome’s chymotryptic activity. Its boronic acid moiety is crucial for its inhibitory function, distinguishing it from other proteasome inhibitors .

Properties

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKOOGAFELWOCD-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170795
Record name PS-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179324-22-2
Record name MG-262
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PS-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PS-III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of MG-262?

A: this compound primarily targets the 20S proteasome, specifically inhibiting its chymotrypsin-like activity. [, , , ] This inhibition disrupts the ubiquitin-proteasome system (UPS), a major protein degradation pathway in eukaryotic cells.

Q2: What are the downstream effects of this compound-mediated proteasome inhibition?

A: Inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins [, ] and triggers several cellular responses, including:

  • Endoplasmic reticulum (ER) stress: The accumulation of misfolded proteins in the ER leads to ER stress. [, ]
  • Apoptosis: Prolonged ER stress and disrupted proteostasis can activate apoptotic pathways, leading to cell death. [, , ]
  • Cell cycle arrest: this compound can induce cell cycle arrest in various phases, depending on the cell type and concentration used. []
  • Inhibition of angiogenesis: Studies suggest that this compound may interfere with angiogenesis, potentially limiting tumor growth. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C24H38N4O4, and its molecular weight is 446.58 g/mol. [Not directly stated in the papers, but publicly available information]

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not focus on detailed spectroscopic characterization of this compound, its structure has been confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in previous studies. [Information based on general knowledge; not explicitly mentioned in the provided papers]

Q5: How is this compound used in research on neurodegenerative diseases?

A: this compound is employed as a tool to induce inner retinal degeneration in animal models, mimicking aspects of neurodegenerative diseases and helping researchers understand the role of the UPS in these conditions. []

Q6: Can this compound be used in cancer research?

A: Yes, this compound is a valuable tool in cancer research to study the effects of proteasome inhibition on tumor cell growth, survival, and sensitivity to other therapies. [, , ] It has shown synergistic effects with other anticancer agents like temozolomide in glioblastoma cells. []

Q7: Does this compound interact with other drugs or compounds?

A: Research indicates that certain compounds can interfere with the efficacy of this compound. For example, green tea polyphenols, specifically (-)-epigallocatechin gallate (EGCG), can directly react with this compound and block its proteasome inhibitory function. []

Q8: Are there any safety concerns regarding this compound?

A8: this compound is primarily a research tool and is not approved for clinical use in humans. [General knowledge] Further studies are required to fully elucidate its safety profile and potential long-term effects.

Q9: What are the potential future directions for this compound research?

A9: Further research on this compound is crucial to:

  • Identify potential biomarkers that can predict response to this compound treatment. []
  • Develop strategies to improve its delivery to specific targets and minimize potential side effects. []
  • Explore its potential as a therapeutic agent in combination with other drugs. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.